

Unveiling the Chemical Architecture of BCR-ABL-IN-7: A Technical Guide

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Compound of Interest

Compound Name: BCR-ABL-IN-7

Cat. No.: B4692656

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of **BCR-ABL-IN-7**, a potent dual inhibitor of wild-type and T315I mutant ABL kinases. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Identification

BCR-ABL-IN-7, also identified as compound 4 in select literature, is a synthetic molecule belonging to the class of 2-acylaminothiophene-3-carboxamides. Its chemical structure is characterized by a central thiophene ring appended with a benzamide group and a 1,2,4-oxadiazole ring bearing an indole moiety.

Table 1: Chemical Identification of **BCR-ABL-IN-7**

Identifier	Value
Chemical Name	N-(5-(3-(1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiophen-2-yl)benzamide
Molecular Formula	C28H19N5O2S
Molecular Weight	489.55 g/mol
CAS Number	1629433-78-7
SMILES String	<chem>Cc1sc(C(=O)Nc2ccccc2)cc1-c1nc(c2c[nH]c3ccccc32)on1</chem>

Mechanism of Action and Biological Activity

BCR-ABL-IN-7 functions as a potent inhibitor of the constitutively active BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[1] A critical challenge in CML therapy is the emergence of drug resistance, often conferred by mutations in the ABL kinase domain, most notably the T315I "gatekeeper" mutation, which renders many first and second-generation tyrosine kinase inhibitors (TKIs) ineffective.[2] **BCR-ABL-IN-7** is specifically designed to overcome this resistance by effectively inhibiting both the wild-type and the T315I mutant forms of the ABL kinase.[1]

The inhibitory activity of **BCR-ABL-IN-7** disrupts the downstream signaling pathways activated by BCR-ABL, which are crucial for the proliferation and survival of leukemic cells. Key among these is the phosphorylation of adaptor proteins like CrkL, a well-established biomarker for BCR-ABL kinase activity.[3][4] Inhibition of CrkL phosphorylation serves as a direct indicator of the compound's target engagement and cellular efficacy.

Table 2: In Vitro Inhibitory Activity of **BCR-ABL-IN-7**

Target	IC50 (nM)
Wild-Type BCR-ABL	Data not available in publicly accessible documents
T315I Mutant BCR-ABL	Data not available in publicly accessible documents
Cellular Antiproliferative Activity (e.g., Ba/F3-p210-T315I cells)	Data not available in publicly accessible documents

Note: Specific IC50 values from the primary literature are not available in the public domain. Researchers are encouraged to consult the primary research article by Cao et al. (2015) for detailed quantitative data.

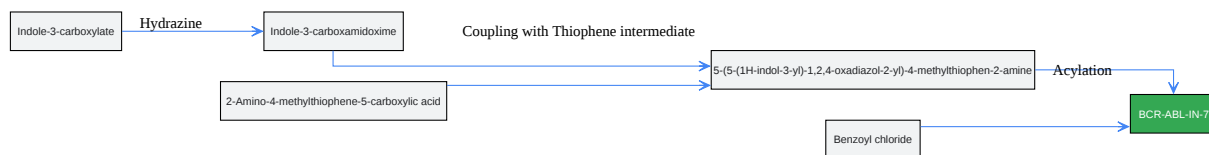
Experimental Protocols

This section outlines the general methodologies employed in the synthesis and evaluation of BCR-ABL inhibitors like **BCR-ABL-IN-7**. For the specific, detailed protocols, it is imperative to refer to the original research publications.

Chemical Synthesis

The synthesis of N-(5-(3-(1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)-4-methylthiophen-2-yl)benzamide would typically involve a multi-step synthetic route. A plausible retrosynthetic analysis suggests the key steps would include the formation of the 1,2,4-oxadiazole ring, likely from an amidoxime and a carboxylic acid derivative, followed by the formation of the amide bond connecting the thiophene and benzoyl moieties.

General Synthetic Workflow:



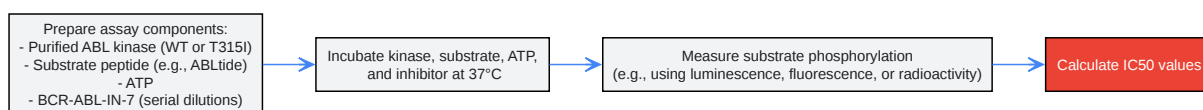
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Caption: A potential synthetic pathway for **BCR-ABL-IN-7**.

In Vitro Kinase Inhibition Assay

The potency of **BCR-ABL-IN-7** against both wild-type and T315I mutant ABL kinase is determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate peptide by the purified kinase enzyme in the presence of varying concentrations of the inhibitor.

Experimental Workflow for In Vitro Kinase Assay:



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Caption: General workflow for an in vitro BCR-ABL kinase inhibition assay.

Cell-Based Proliferation Assay

The antiproliferative activity of **BCR-ABL-IN-7** is assessed using cell lines that are dependent on BCR-ABL signaling for their growth and survival. Ba/F3 murine pro-B cells engineered to express human BCR-ABL (wild-type or T315I mutant) are a commonly used model system.

Experimental Workflow for Cell Proliferation Assay:



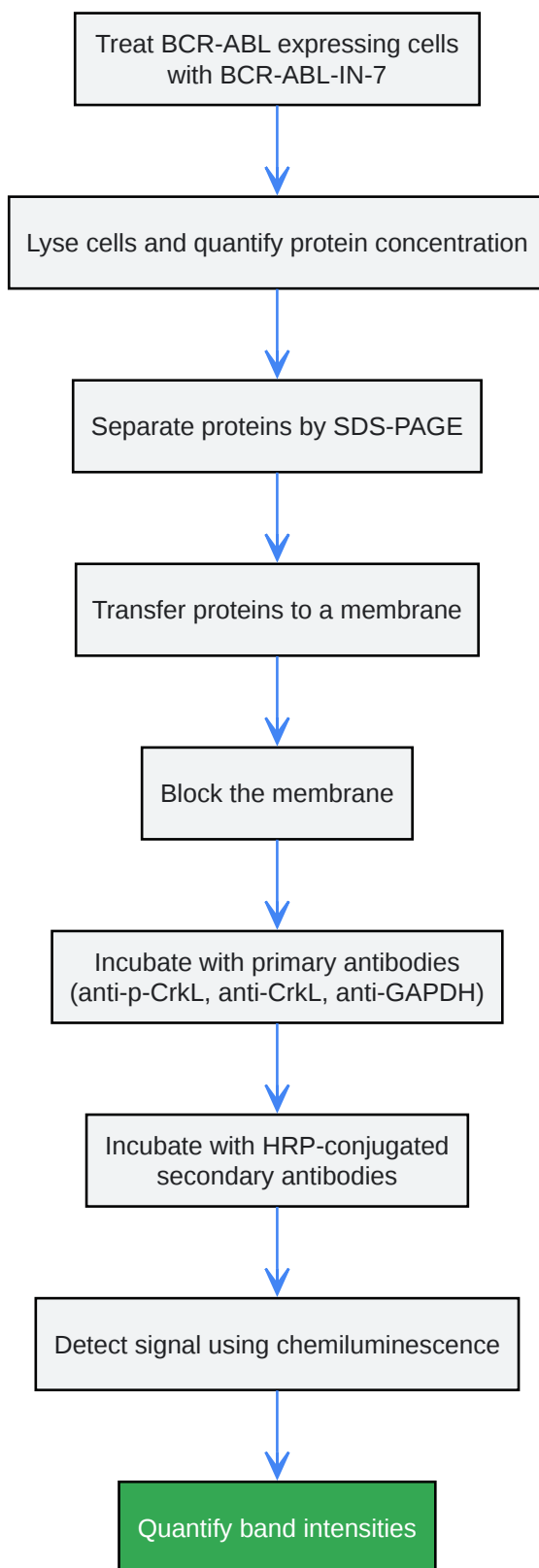
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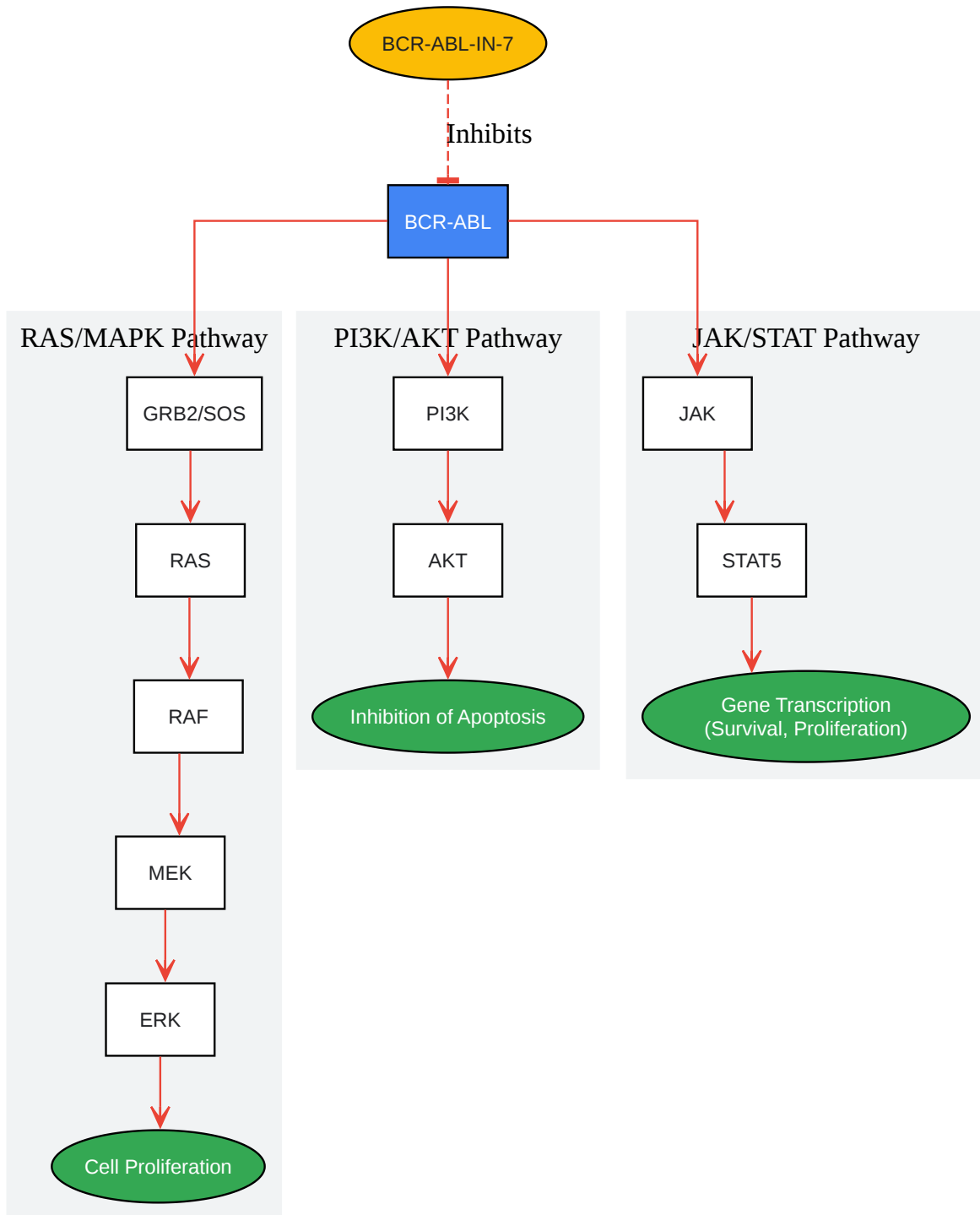
Caption: Workflow for assessing the antiproliferative effects of **BCR-ABL-IN-7**.

Western Blot Analysis of Downstream Signaling

To confirm the on-target activity of **BCR-ABL-IN-7** within a cellular context, Western blotting is employed to measure the phosphorylation status of key downstream substrates of BCR-ABL, such as CrkL. A reduction in the level of phosphorylated CrkL (p-CrkL) upon treatment with the inhibitor indicates successful target engagement.

Experimental Workflow for Western Blot Analysis:





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